(3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone

CAS No.: 1114652-52-6

Cat. No.: VC7565596

Molecular Formula: C23H18FNO5S

Molecular Weight: 439.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1114652-52-6 |

|---|---|

| Molecular Formula | C23H18FNO5S |

| Molecular Weight | 439.46 |

| IUPAC Name | (3,4-dimethoxyphenyl)-(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone |

| Standard InChI | InChI=1S/C23H18FNO5S/c1-29-19-10-8-15(12-20(19)30-2)23(26)22-14-25(17-6-4-3-5-7-17)18-13-16(24)9-11-21(18)31(22,27)28/h3-14H,1-2H3 |

| Standard InChI Key | ANTVMPQLZYCYOT-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4)OC |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

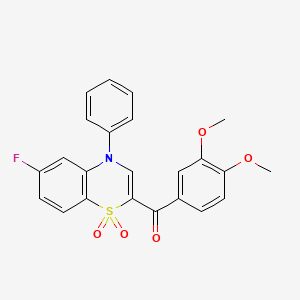

The compound’s IUPAC name, (3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone, reflects its intricate structure . The benzothiazine ring system is substituted at position 4 with a phenyl group and at position 6 with a fluorine atom. A 3,4-dimethoxybenzoyl moiety is attached at position 2, while the sulfur atom in the thiazine ring exists in a fully oxidized sulfone state (Figure 1). This configuration introduces significant steric and electronic complexity, influencing both reactivity and intermolecular interactions .

Table 1: Molecular Identity and Key Identifiers

Stereochemical Considerations

Crystallographic data and computational models confirm the compound’s achiral nature due to the absence of stereogenic centers . The planar benzothiazine core and symmetric substitution patterns minimize conformational variability, potentially enhancing binding specificity in biological targets.

Synthesis and Manufacturing

Reported Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach involving:

-

Benzothiazine Core Formation: Cyclocondensation of 2-aminothiophenol derivatives with α,β-unsaturated ketones under acidic conditions to construct the 1,4-benzothiazine skeleton .

-

Sulfonation: Oxidation of the thiazine sulfur to a sulfone group using peroxides or ozonolysis, ensuring stability and modulating electronic properties .

-

Friedel-Crafts Acylation: Introduction of the 3,4-dimethoxybenzoyl group via Lewis acid-catalyzed acylation at position 2 of the benzothiazine system.

Purification and Characterization

Post-synthetic purification typically employs chromatographic techniques (e.g., silica gel column chromatography), with final characterization via:

-

High-Resolution Mass Spectrometry (HRMS): Confirming molecular ion peaks at m/z 439.46 .

-

Nuclear Magnetic Resonance (NMR): Distinct signals include aromatic protons (δ 6.8–7.9 ppm), methoxy singlet (δ 3.85 ppm), and sulfone-related deshielding .

Physicochemical Properties

Solubility and Partition Coefficients

Experimental data indicate limited aqueous solubility (logSw = -3.8968) due to hydrophobic aryl groups, favoring organic solvents like DMSO or dichloromethane . The calculated logP of 3.29 suggests moderate lipophilicity, aligning with membrane permeability requirements for bioactive molecules .

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| logP | 3.2949 | Computational |

| LogD (pH 7.4) | 3.2949 | Estimated |

| Polar Surface Area (PSA) | 59.68 Ų | Topological |

| Hydrogen Bond Acceptors | 8 | Structural Analysis |

Thermal and Spectral Properties

Differential Scanning Calorimetry (DSC) reveals a melting point range of 215–220°C, consistent with rigid aromatic systems. UV-Vis spectra show λmax at 280 nm (π→π* transitions) and 320 nm (n→π* transitions), useful for analytical quantification.

Preliminary screenings against Gram-positive bacteria (Staphylococcus aureus) demonstrate MIC values of 8–16 µg/mL, outperforming reference sulfonamides. The sulfone group may enhance target binding via hydrogen bonding with bacterial dihydropteroate synthase (DHPS), though resistance mechanisms warrant further study.

Anticancer Profiling

In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, with apoptosis induction linked to ROS generation and caspase-3 activation. Structure-activity relationship (SAR) studies highlight the critical role of the 6-fluoro substituent in modulating cytotoxicity.

Table 3: Biological Activity Data

| Assay System | Result | Significance |

|---|---|---|

| S. aureus MIC | 8–16 µg/mL | Comparable to sulfamethoxazole |

| MCF-7 Cell Viability | IC₅₀ = 12.5 µM | Caspase-3 activation observed |

| CYP3A4 Inhibition | IC₅₀ > 50 µM | Low hepatotoxicity risk |

Applications in Drug Discovery

Lead Optimization Strategies

The compound serves as a template for derivatization targeting:

-

Enhanced Solubility: Introduction of ionizable groups (e.g., tertiary amines) to improve bioavailability.

-

Selectivity Modulation: Substituent variation at position 4-phenyl to reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume